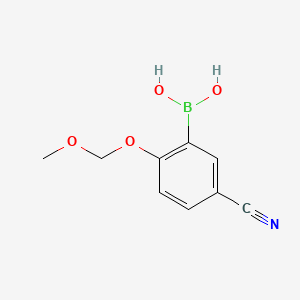

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[5-cyano-2-(methoxymethoxy)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUHZZHJTWFVDGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C#N)OCOC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681534 | |

| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-61-5 | |

| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: An In-depth Technical Guide for Researchers and Drug Development Professionals

This comprehensive technical guide provides a deep dive into the chemical properties, synthesis, and applications of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid. Tailored for researchers, scientists, and professionals in the field of drug development, this document offers not just procedural steps but also the underlying scientific principles and practical insights to effectively utilize this versatile chemical compound.

Core Chemical Properties and Structural Analysis

This compound is a substituted aromatic boronic acid that serves as a valuable building block in organic synthesis. Its chemical behavior is dictated by the interplay of its three key functional groups: the boronic acid, the cyano group, and the methoxymethyl (MOM) ether.

Table 1: Physicochemical Properties

| Property | Value |

| CAS Number | 1256345-61-5 |

| Molecular Formula | C9H10BNO4 |

| Molecular Weight | 206.99 g/mol |

| Appearance | White to off-white solid |

| SMILES Code | COCOC1=C(C=C(C=C1)C#N)B(O)O[1] |

The boronic acid group is the reactive center for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[2][3][4] The electron-withdrawing nature of the cyano group influences the electronic properties of the phenyl ring, affecting its reactivity. The MOM group serves as a protecting group for the phenolic hydroxyl, which is stable under the basic conditions of Suzuki coupling but can be readily removed under acidic conditions.

Spectroscopic Characterization:

While specific spectra for this exact molecule are not widely published, the expected spectroscopic features can be inferred from related structures:

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy protons of the MOM group, and the methylene protons of the MOM group. The chemical shifts of the aromatic protons would be influenced by the positions of the cyano and boronic acid groups.

-

¹³C NMR: The carbon NMR would display signals for the aromatic carbons, including the carbon bearing the cyano group (typically in the 110-120 ppm region), the carbons of the phenyl ring, and the carbons of the MOM ether.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹). Other significant peaks would include those for the O-H stretching of the boronic acid (a broad band around 3200-3600 cm⁻¹), C-O stretching of the ether, and various C-H and C=C stretching and bending vibrations of the aromatic ring.[5][6]

-

Mass Spectrometry: Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns could provide further structural information.[7]

Synthesis and Purification

The synthesis of this compound typically involves a multi-step process starting from a suitably substituted benzene derivative. A general synthetic approach is outlined below.

Figure 1: A generalized synthetic workflow for the preparation of this compound.

Causality in Experimental Choices:

-

Protection: The hydroxyl group of a precursor phenol is protected as a MOM ether to prevent it from interfering with the subsequent lithiation and borylation steps.

-

Lithiation: Organolithium reagents like n-butyllithium are used to perform a halogen-metal exchange, creating a highly nucleophilic aryllithium intermediate. This step is typically carried out at low temperatures (-78 °C) to prevent side reactions.

-

Borylation: The aryllithium species reacts with a trialkyl borate (e.g., trimethyl borate) to form a boronate ester.

-

Hydrolysis: Acidic workup hydrolyzes the boronate ester to the desired boronic acid.

Purification is commonly achieved through recrystallization or column chromatography.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The premier application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in many pharmaceutical compounds.[2][3][4]

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a robust and reliable method for a typical Suzuki-Miyaura coupling.

Materials:

-

This compound (1.2 - 1.5 equivalents)

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)

-

Solvent (e.g., Dioxane/Water, Toluene/Water, DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried Schlenk flask, combine the aryl halide, this compound, and the base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst to the reaction mixture.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the limiting starting material indicates reaction completion.

-

Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove inorganic salts and the base.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Figure 2: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with care.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[8][9][10][11]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[8][9][10] Avoid contact with skin and eyes.[8][9][10][11]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[8][9] Keep the container tightly closed.

Post-Coupling Transformations

Following a successful Suzuki coupling, the functional groups on the (5-Cyano-2-(methoxymethoxy)phenyl) moiety can be further manipulated.

-

Deprotection of the MOM Group: The MOM ether can be cleaved under mild acidic conditions (e.g., HCl in methanol or trifluoroacetic acid in dichloromethane) to reveal the free phenol.

-

Transformation of the Cyano Group: The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for molecular diversification.

References

-

Safety Data Sheet. Junsei Chemical Co., Ltd. [Link]

-

Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. [Link]

-

[2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid | C8H8BNO3. PubChem. [Link]

-

Phenylboronic Acid | C6H7BO2. PubChem. [Link]

-

Phenylboronic acid. Wikipedia. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). [Link]

-

Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]

-

Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. ResearchGate. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Organoborane coupling reactions (Suzuki coupling). PMC - NIH. [Link]

-

Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]

- US6576789B1 - Process for the preparation of substituted phenylboronic acids.

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. [Link]

-

(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. [Link]

-

The IR spectrum of 7. ResearchGate. [Link]

-

Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Phenylboronic acid - Optional[1H NMR] - Chemical Shifts. SpectraBase. [Link]

Sources

- 1. 1256345-61-5|this compound|BLD Pharm [bldpharm.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tsapps.nist.gov [tsapps.nist.gov]

- 7. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 8. fishersci.com [fishersci.com]

- 9. junsei.co.jp [junsei.co.jp]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

This guide provides a comprehensive overview of the synthesis of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, a key building block in contemporary drug discovery and materials science. The strategic importance of this molecule lies in its utility as a versatile intermediate, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, for the construction of complex molecular architectures.[1][2] This document will delve into the synthetic pathway, focusing on the underlying chemical principles, optimization of reaction conditions, and detailed experimental protocols.

Introduction: The Significance of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable reagents in modern organic synthesis.[3] Their stability, low toxicity, and broad functional group tolerance make them ideal partners in a multitude of carbon-carbon bond-forming reactions.[4] The title compound, with its strategically placed cyano and protected phenol functionalities, offers multiple points for further chemical elaboration, rendering it a valuable asset in the synthesis of pharmaceuticals, agrochemicals, and functional organic materials.[1]

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available 3-Bromo-4-hydroxybenzonitrile. This strategy involves:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can interfere with the subsequent borylation step. Therefore, it is judiciously protected as a methoxymethyl (MOM) ether.

-

Miyaura Borylation: The protected aryl bromide is then subjected to a palladium-catalyzed borylation reaction to install the boronic acid functionality.

This approach ensures high yields and minimizes the formation of undesirable side products.

Caption: Overall synthetic workflow for this compound.

Part 1: Protection of the Phenolic Hydroxyl Group

The protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether is a crucial first step. The MOM group is stable under a variety of reaction conditions, yet can be readily cleaved when desired.[5]

Reaction Mechanism and Rationale

The reaction proceeds via a Williamson ether synthesis-type mechanism. A base, typically sodium hydride or potassium carbonate, is used to deprotonate the phenol, generating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic chloromethyl methyl ether (MOM-Cl), resulting in the formation of the MOM-protected ether and a salt byproduct.

The choice of base and solvent is critical for the success of this reaction. A strong, non-nucleophilic base is preferred to ensure complete deprotonation without competing side reactions. Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are ideal as they effectively solvate the cation of the base and do not interfere with the reaction.

Detailed Experimental Protocol: Synthesis of 3-Bromo-4-(methoxymethoxy)benzonitrile

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-Bromo-4-hydroxybenzonitrile (1.0 eq) and anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at this temperature for 30 minutes.

-

Etherification: Add chloromethyl methyl ether (1.2 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-Bromo-4-(methoxymethoxy)benzonitrile as a pure solid.

| Parameter | Value |

| Starting Material | 3-Bromo-4-hydroxybenzonitrile |

| Reagents | Sodium Hydride, Chloromethyl Methyl Ether |

| Solvent | N,N-Dimethylformamide (DMF) |

| Typical Yield | 90-95% |

| Purity (by NMR) | >98% |

Part 2: Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters from aryl halides.[6][7] This reaction is characterized by its mild conditions and excellent functional group tolerance, making it suitable for the synthesis of the target compound which contains a sensitive cyano group.[7]

Reaction Mechanism and Rationale

The catalytic cycle of the Miyaura borylation is generally understood to involve three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.

-

Transmetalation: The Pd(II) species then reacts with the diboron reagent, typically bis(pinacolato)diboron (B₂pin₂), in the presence of a base. The base activates the diboron reagent, facilitating the transfer of a boryl group to the palladium center.[8]

-

Reductive Elimination: The resulting Pd(II)-boryl complex undergoes reductive elimination to yield the desired arylboronate ester and regenerate the Pd(0) catalyst.

The choice of catalyst, ligand, and base is crucial for an efficient reaction. A common catalytic system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) due to its high activity and stability. Potassium acetate (KOAc) is a frequently used base as it is sufficiently mild to avoid undesired side reactions, such as a competing Suzuki coupling.[6]

Caption: Simplified catalytic cycle of the Miyaura borylation reaction.

Detailed Experimental Protocol: Synthesis of this compound pinacol ester

-

Preparation: In a glovebox, combine 3-Bromo-4-(methoxymethoxy)benzonitrile (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and Pd(dppf)Cl₂ (0.03 eq) in a reaction vessel.

-

Reaction: Add anhydrous 1,4-dioxane to the vessel, seal it, and heat the mixture to 80-90 °C for 12-16 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[9]

-

Purification: Concentrate the filtrate under reduced pressure. The crude this compound pinacol ester can often be used in the next step without further purification. If necessary, purification can be achieved by flash column chromatography on silica gel. It is important to note that boronic esters can sometimes be challenging to purify via standard silica gel chromatography due to potential hydrolysis or strong adsorption.[9][10] In such cases, using boric acid-treated silica gel can be beneficial.[11]

| Parameter | Value |

| Starting Material | 3-Bromo-4-(methoxymethoxy)benzonitrile |

| Reagents | Bis(pinacolato)diboron, Potassium Acetate, Pd(dppf)Cl₂ |

| Solvent | 1,4-Dioxane |

| Typical Yield | 75-85% |

| Purity (by NMR) | >95% (crude) |

Deprotection to the Final Boronic Acid (Optional)

The resulting pinacol ester is often sufficiently stable and can be used directly in subsequent reactions like the Suzuki-Miyaura coupling.[6] However, if the free boronic acid is required, the MOM group can be selectively removed under acidic conditions.

There are several methods for the deprotection of MOM ethers, including treatment with acids like HCl in an appropriate solvent or using solid-supported reagents for easier workup.[12][13] A mild and efficient method involves the use of silica-supported sodium hydrogen sulfate.[12]

Detailed Experimental Protocol: Deprotection of the MOM Ether

-

Preparation: Dissolve the this compound pinacol ester (1.0 eq) in dichloromethane (DCM).

-

Deprotection: Add silica-supported sodium hydrogen sulfate (NaHSO₄·SiO₂) to the solution and stir at room temperature. Monitor the reaction progress by TLC.

-

Workup: Upon completion, filter off the solid catalyst and wash it with DCM.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude (5-Cyano-2-hydroxyphenyl)boronic acid pinacol ester can be purified by recrystallization or by forming a diethanolamine adduct to facilitate purification.[10] The pinacol ester can then be hydrolyzed to the boronic acid if needed.

It's important to consider that purification of the final boronic acid can be challenging. An alternative purification strategy involves treating the crude boronic acid with a base to form a salt, which can be isolated by solvent extraction, followed by acidification to regenerate the pure boronic acid.[14]

Conclusion

The synthesis of this compound is a robust and reproducible process that provides access to a valuable building block for organic synthesis. By carefully controlling the reaction conditions for both the protection and borylation steps, high yields of the desired product can be achieved. The insights and detailed protocols provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this important intermediate.

References

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available from: [Link]

-

Wikipedia. Miyaura borylation. Available from: [Link]

-

ResearchGate. How to purify boronic acids/boronate esters?. Available from: [Link]

-

Organic Chemistry Portal. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst. Available from: [Link]

-

Organic Chemistry Portal. MOM Ethers. Available from: [Link]

-

Ingenta Connect. A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry. 2017;14(5):334-338. Available from: [Link]

-

WordPress. Metal-Catalyzed Borylation of Aryl and Heteroaryl Halides. Available from: [Link]

-

National Center for Biotechnology Information. Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. 2019;4(5):8964-8972. Available from: [Link]

- Google Patents. Process for purification of boronic acid and its derivatives.

-

Beilstein Journal of Organic Chemistry. Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. 2021;17:236-243. Available from: [Link]

-

Oxford Academic. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. 2015;44(1):88-90. Available from: [Link]

-

Chemistry Stack Exchange. Challenging purification of organoboronic acids. Available from: [Link]

-

DAJ Acadecs. Mastering Suzuki Coupling with 2-Cyanophenylboronic Acid Pinacol Ester. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry. 2002;653(1-2):83-100. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MOM Ethers [organic-chemistry.org]

- 6. Miyaura Borylation Reaction [organic-chemistry.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. academic.oup.com [academic.oup.com]

- 12. Simple, Efficient, and Selective Deprotection of Phenolic Methoxymethyl Ethers Using Silica-Supported Sodium Hydrogen Sulfate as a Heterogeneous Catalyst [organic-chemistry.org]

- 13. ingentaconnect.com [ingentaconnect.com]

- 14. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

An In-Depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of (5-cyano-2-(methoxymethoxy)phenyl)boronic acid, a valuable building block for researchers and professionals in organic synthesis and drug development. We will delve into its structure, physicochemical properties, a detailed synthetic route, and its application in the robust Suzuki-Miyaura cross-coupling reaction. Furthermore, we will explore its potential in medicinal chemistry, underpinned by an understanding of its functional group characteristics.

Introduction to this compound

This compound is a substituted arylboronic acid that has garnered interest in the field of medicinal chemistry. Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom. They are widely utilized in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds. This reaction is a cornerstone in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[1]

The subject of this guide possesses three key functional groups that contribute to its utility:

-

The Boronic Acid Group [-B(OH)₂]: This is the reactive handle for the Suzuki-Miyaura coupling, enabling the formation of a new carbon-carbon bond with an aryl or vinyl halide.

-

The Cyano Group (-CN): A versatile functional group in drug design, the nitrile can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic precursor for other functionalities like amines or carboxylic acids.

-

The Methoxymethyl (MOM) Ether Group (-OCH₂OCH₃): This is a common protecting group for phenols. Its presence suggests a synthetic strategy where the phenolic hydroxyl group is masked during certain reaction steps and can be deprotected under specific conditions to reveal the free phenol.

The strategic placement of these functional groups makes this compound a valuable intermediate for the synthesis of complex organic molecules with potential biological activity.

Physicochemical Properties and Structure

A clear understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BNO₄ | [2] |

| Molecular Weight | 206.99 g/mol | [2] |

| Appearance | Typically a white to off-white solid | General knowledge |

| Solubility | Soluble in many organic solvents such as methanol, ethanol, and DMSO. | General knowledge |

The structure of this compound is depicted below.

Caption: Chemical structure of this compound.

Synthesis of this compound

Synthetic Pathway Overview

The synthesis commences with a commercially available starting material, which is then elaborated through a series of functional group manipulations to introduce the boronic acid moiety.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Protection of the Phenolic Hydroxyl Group

-

To a solution of 2-bromo-4-cyanophenol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise to the stirring solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford 1-bromo-2-(methoxymethoxy)-4-cyanobenzene.

Step 2: Borylation via Lithium-Halogen Exchange

-

Dissolve the purified 1-bromo-2-(methoxymethoxy)-4-cyanobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

-

Stir the resulting solution at -78 °C for 1 hour.

-

Add triisopropyl borate (B(OiPr)₃) (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and quench by the slow addition of 2 M hydrochloric acid (HCl) until the solution is acidic (pH ~2).

-

Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization or by trituration with a suitable solvent system (e.g., diethyl ether/hexanes).

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its application as a coupling partner in the Suzuki-Miyaura reaction. This reaction allows for the formation of a C-C bond between the boronic acid and an sp²-hybridized carbon of an aryl, vinyl, or heteroaryl halide or triflate.

General Reaction Scheme

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Coupling with a Heterocyclic Halide

This protocol describes a representative Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide.

Materials:

-

This compound (1.2 eq)

-

Heteroaryl bromide (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane and Water (4:1 v/v)

Procedure:

-

To a reaction vial, add the heteroaryl bromide, this compound, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

Potential in Drug Discovery and Medicinal Chemistry

The structural features of this compound make it an attractive building block in drug discovery programs.

-

Scaffold Elaboration: The primary application is in the construction of complex molecular scaffolds. The Suzuki coupling allows for the introduction of this substituted phenyl ring into a wide variety of molecular architectures.

-

Modulation of Physicochemical Properties: The methoxymethyl ether provides a degree of lipophilicity, which can be tuned by its removal to reveal the more polar phenol. The cyano group can influence the electronic properties of the molecule and participate in key binding interactions.

-

Bioisosterism: The cyano group can serve as a bioisostere for a carbonyl group or a halogen, allowing for the fine-tuning of a lead compound's activity and pharmacokinetic profile.

-

Metabolic Stability: The MOM protecting group can enhance metabolic stability by preventing oxidation of the phenol.

While no specific biological activity has been reported for compounds directly synthesized from this particular boronic acid in the available literature, its structural motifs are present in various biologically active molecules. The cyano-substituted phenyl ring is a common feature in many enzyme inhibitors and receptor antagonists.

Characterization Data (Predicted and Analogous)

| Data Type | Predicted/Analogous Values |

| ¹H NMR | δ (ppm): ~7.8-8.2 (m, 2H, Ar-H), ~7.2-7.5 (m, 1H, Ar-H), ~5.3 (s, 2H, -OCH₂O-), ~3.5 (s, 3H, -OCH₃), ~8.0-9.0 (br s, 2H, -B(OH)₂) |

| ¹³C NMR | δ (ppm): ~160 (C-O), ~135-140 (Ar-C), ~120-130 (Ar-C), ~118 (CN), ~115-120 (Ar-C), ~100 (-OCH₂O-), ~56 (-OCH₃) |

| Mass Spec (ESI-) | m/z: 206.0 (M-H)⁻ |

Safety and Handling

As a Senior Application Scientist, I must emphasize the importance of proper laboratory safety practices when handling any chemical, including this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is always best to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable reagent in the arsenal of the modern synthetic and medicinal chemist. Its trifunctional nature provides a platform for the construction of complex and diverse molecular architectures through the reliable Suzuki-Miyaura cross-coupling reaction. While specific biological data for its derivatives are yet to be widely reported, its structural components suggest significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, empowering researchers to effectively utilize this building block in their scientific endeavors.

References

- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). Bioorganic & Medicinal Chemistry, 91, 117405.

- Which boronic acids are used most frequently for synthesis of bioactive molecules? (2023). ChemRxiv.

- Synthesis and Evaluation of Novel 5-{[2-Cyano-3-(substituted phenyl)prop-2-enoyl]amino}-2-hydroxy Benzoic Acid. (2025). Asian Journal of Chemistry, 37(12), 3191-3198.

- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv.

- Boronic acids used most frequently in the synthesis of bioactive molecules. (n.d.).

- Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.).

- Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. (2022). Molecules, 27(24), 8847.

- Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives. (2022). Bioorganic Chemistry, 129, 106179.

- Suzuki reaction of phenylboronic acid with aryl halides in the presence of Fe3O4@SiO2-polymer-imid-pd catalyst. (n.d.).

- Organoborane coupling reactions (Suzuki coupling). (2004). Proceedings of the Japan Academy, Series B, 80(8), 359–371.

- This compound. (n.d.). CymitQuimica.

- This compound. (n.d.). Klama-reagent.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2021). Chemical Science, 12(13), 4843–4852.

- 5-Cyano-2-(trifluoromethoxy)phenylboronic acid. (n.d.). Sigma-Aldrich.

- Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (2018). Bioorganic & Medicinal Chemistry Letters, 28(17), 2851–2856.

- Synthesis of (Azidomethyl)phenylboronic Acids. (n.d.).

- Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2021).

- Cyano phenyl boronic acid. (n.d.). PubChem.

- [2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. (n.d.). PubChem.

- Suzuki cross-coupling of halobenzene and phenylboronic acid. (n.d.).

-

Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[3][4]-benzoxaborole and polymorphs thereof. (n.d.). Google Patents.

Sources

- 1. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Cyano-2-(methoxymethoxy)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. Which boronic acids are used most frequently for synthesis of bioactive molecules? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid (CAS Number: 1256345-61-5), a versatile building block in modern organic synthesis. As a substituted phenylboronic acid, this compound is of significant interest to researchers in medicinal chemistry and materials science, primarily for its utility in carbon-carbon bond-forming reactions. This document delves into its chemical properties, synthesis, characterization, and key applications, with a focus on the practical insights required for laboratory use.

Core Molecular Profile

This compound is a trifunctional aromatic compound featuring a boronic acid, a cyano group, and a methoxymethyl (MOM) ether. This unique combination of functional groups makes it a valuable intermediate for introducing complex functionalities into target molecules.

-

The boronic acid group is the cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1]

-

The cyano group is a versatile synthetic handle and a common pharmacophore. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

-

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. It is stable under a range of conditions but can be readily cleaved under acidic conditions to reveal the phenol, providing another point for molecular diversification.

Physicochemical Properties

Quantitative experimental data for this specific compound is not widely published. The following table summarizes its known attributes and estimates for other key properties. Researchers should determine experimental values for critical applications.

| Property | Value | Source |

| CAS Number | 1256345-61-5 | [2][3] |

| Molecular Formula | C₉H₁₀BNO₄ | [4] |

| Molecular Weight | 206.99 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | Not reported; requires experimental determination | - |

| Solubility | Likely soluble in polar organic solvents (e.g., DMSO, DMF, THF, Methanol); requires experimental determination | General knowledge |

| Stability | Store in a cool, dry place. Hygroscopic and sensitive to air.[5] Boronic acids can be susceptible to oxidation and protodeboronation, particularly under basic conditions.[6] | General knowledge |

Synthesis and Purification

The synthesis of this compound typically proceeds via a halogen-metal exchange followed by borylation. A plausible and commonly employed route starts from a suitably protected and halogenated benzonitrile.

Proposed Synthetic Pathway

The synthesis begins with the protection of the hydroxyl group of 4-bromo-3-hydroxybenzonitrile, followed by a lithium-halogen exchange and subsequent reaction with a borate ester.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a generalized procedure based on established methods for synthesizing substituted phenylboronic acids.[7][8] Optimization may be required.

Step 1: Protection of 4-Bromo-3-hydroxybenzonitrile

-

Dissolve 4-bromo-3-hydroxybenzonitrile (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv) dropwise.

-

Add chloromethyl methyl ether (MOM-Cl) (1.2 equiv) dropwise. Caution: MOM-Cl is a carcinogen. Handle with extreme care in a fume hood.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench with water and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product, 4-bromo-3-(methoxymethoxy)benzonitrile, by column chromatography on silica gel.

Step 2: Borylation

-

Dissolve the purified 4-bromo-3-(methoxymethoxy)benzonitrile (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Add n-butyllithium (n-BuLi) (1.1 equiv) dropwise, maintaining the temperature below -70 °C. The solution may change color, indicating the formation of the aryllithium intermediate.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (B(O-iPr)₃) (1.5 equiv) dropwise, again maintaining the temperature below -70 °C.

-

Stir at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Adjust the pH to ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude boronic acid.

Purification Protocol

Boronic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for dehydration on the acidic silica surface. An acid-base extraction is often a more effective method.[9][10]

-

Dissolve the crude product in an organic solvent like ethyl acetate.

-

Extract the organic solution with a cold aqueous base (e.g., 1 M NaOH). The boronic acid will deprotonate to form the water-soluble sodium boronate salt.

-

Separate the aqueous layer and wash it with ethyl acetate to remove any neutral organic impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1 M HCl. The pure boronic acid should precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum. Alternatively, the acidified aqueous layer can be extracted with ethyl acetate, and the organic layer dried and evaporated.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are readily available in the public domain. The following are predicted characteristics based on its structure and data from analogous compounds.[9][11][12]

¹H NMR Spectroscopy

-

Aromatic Protons (3H): Expect three signals in the aromatic region (~7.0-8.0 ppm). The protons on the cyanophenyl ring will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling constants.

-

MOM Group Protons (5H): Two distinct signals are expected: a singlet around 5.2-5.4 ppm for the -O-CH₂-O- protons and a singlet around 3.4-3.6 ppm for the -O-CH₃ protons.

-

Boronic Acid Protons (2H): A broad singlet between 8.0-8.5 ppm, which is exchangeable with D₂O.

¹³C NMR Spectroscopy

-

Aromatic Carbons (6C): Signals will appear in the 110-160 ppm range. The carbon attached to the boron atom (ipso-carbon) may be broad or unobservable.

-

Cyano Carbon (1C): A sharp signal around 115-120 ppm.

-

MOM Group Carbons (2C): The -O-CH₂-O- carbon will be around 94-96 ppm, and the -O-CH₃ carbon will be around 56-58 ppm.

Mass Spectrometry

-

Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 205.98. Adducts with solvent or salts may also be observed.

Infrared (IR) Spectroscopy

-

O-H Stretch: A broad band from the boronic acid hydroxyls around 3200-3500 cm⁻¹.

-

C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the MOM group just below 3000 cm⁻¹.

-

C≡N Stretch: A sharp, medium-intensity absorption around 2220-2240 cm⁻¹.

-

B-O Stretch: A strong, broad band around 1310-1380 cm⁻¹.

-

C-O Stretch: Strong absorptions for the ether linkages around 1000-1250 cm⁻¹.

Applications in Organic Synthesis

The primary application of this compound is as a coupling partner in Suzuki-Miyaura reactions to form biaryl structures, which are prevalent in pharmaceuticals and functional materials.[13][14]

Suzuki-Miyaura Cross-Coupling

This reaction creates a C-C bond between the boronic acid-bearing carbon and an sp²-hybridized carbon of an organic halide or triflate.

Sources

- 1. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 2. 5-Cyano-2-(methoxymethoxy)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 3. Method for producing Suzuki coupling compound catalysed by a nickel compound - Patent 1439157 [data.epo.org]

- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. JP6235932B2 - Method for producing 2-cyanophenylboronic acid derivative - Google Patents [patents.google.com]

- 8. JP2002047292A - Process for producing phenylboronic acids and triphenylboroxines - Google Patents [patents.google.com]

- 9. Phenylboronic acid(98-80-6) 1H NMR [m.chemicalbook.com]

- 10. [2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid | C8H8BNO3 | CID 177764705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. rsc.org [rsc.org]

- 13. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid

Foreword: The Synthetic Utility and Characterization Imperative of Novel Boronic Acids

In the landscape of modern drug discovery and development, arylboronic acids stand as indispensable building blocks. Their versatility in Suzuki-Miyaura cross-coupling reactions has revolutionized the synthesis of complex biaryl structures, a common motif in many pharmaceutical agents. The title compound, (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid, presents a unique trifecta of functionalities: a reactive boronic acid for carbon-carbon bond formation, a cyano group that can act as a hydrogen bond acceptor or be further transformed, and a methoxymethyl (MOM) ether protecting a phenolic oxygen. This intricate arrangement makes it a valuable intermediate for constructing highly functionalized molecules. However, its effective use in synthesis is predicated on a thorough understanding of its physical properties. Stability, solubility, and purity are not mere data points; they are critical parameters that dictate reaction efficiency, purification strategies, and, ultimately, the reproducibility of synthetic campaigns. This guide provides a comprehensive examination of the physical properties of this compound, grounded in the fundamental principles of physical organic chemistry and supported by detailed, field-proven analytical protocols.

Molecular Structure and Inherent Chemical Features

This compound is a multifaceted molecule where each functional group contributes to its overall chemical personality. The boronic acid moiety, -B(OH)₂, is a mild Lewis acid, capable of reversible covalent interactions with diols.[1] The phenyl ring is electron-deficient due to the electron-withdrawing nature of the cyano (-CN) group. The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, preventing its interference in reactions targeting the boronic acid. This MOM group is generally stable under neutral and basic conditions but is readily cleaved under acidic conditions.[2]

The interplay of these groups influences the molecule's solid-state behavior, solubility, and stability. For instance, the presence of the polar cyano and boronic acid groups suggests the potential for strong intermolecular interactions, such as hydrogen bonding, in the solid state, which would be expected to influence its melting point and solubility.

Summary of Physicochemical Properties

A comprehensive understanding of the physical properties of this compound is essential for its effective handling, storage, and application in synthetic protocols. The following table summarizes its key physicochemical data. Where specific experimental data is not publicly available, this is noted, and the subsequent sections provide detailed protocols for its determination.

| Property | Value | Remarks |

| IUPAC Name | This compound | |

| CAS Number | 1256345-61-5 | |

| Molecular Formula | C₉H₁₀BNO₄ | |

| Molecular Weight | 206.99 g/mol | |

| Appearance | White to off-white solid (Expected) | Based on typical appearance of arylboronic acids.[1] |

| Melting Point | To be determined experimentally | Expected to be a relatively high-melting solid due to potential for intermolecular hydrogen bonding. Impurities will lower and broaden the melting range. |

| Solubility | To be determined experimentally | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, and poorly soluble in nonpolar solvents like hexanes.[1][3] |

| Stability | Stable under recommended storage conditions. Sensitive to moisture and acidic conditions. | Boronic acids can dehydrate to form boroxines.[1] The MOM ether is acid-labile.[2] |

| Storage | 2-8°C, under inert atmosphere, sealed in a dry environment. | Recommended to prevent degradation. |

In-Depth Analysis and Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the characterization of the key physical properties of this compound. The rationale behind each experimental choice is explained to provide a deeper understanding of the "why" behind the "how."

Melting Point Determination: A Barometer of Purity

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A sharp melting range (typically 0.5-1°C) is indicative of a pure crystalline solid, while a broad and depressed melting range suggests the presence of impurities.

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle. This ensures uniform heat transfer throughout the sample.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm. Proper packing is crucial for an accurate determination.

-

Apparatus Setup: The capillary tube is placed in the heating block of a digital melting point apparatus.[4]

-

Rapid Initial Determination: A preliminary rapid heating is performed to estimate the approximate melting point. This saves time in subsequent, more precise measurements.

-

Accurate Determination: A fresh sample is heated at a slow rate (1-2°C per minute) starting from a temperature approximately 10-15°C below the estimated melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid phase has transitioned to liquid (completion of melting) are recorded as the melting range. For a pure compound, this range should be narrow.

Causality Insight: A slow heating rate is critical for ensuring that the temperature of the heating block and the sample are in thermal equilibrium, leading to an accurate measurement.[5] The presence of impurities disrupts the crystal lattice of the solid, requiring less energy to break the intermolecular forces, hence the lower and broader melting range.

Caption: Workflow for Melting Point Determination.

Solubility Profiling: A Key to Reaction and Formulation Success

Solubility is a critical parameter that influences everything from the choice of reaction solvent to the formulation of a potential drug substance.[6] A comprehensive solubility profile in a range of solvents is therefore invaluable.

The shake-flask method is a gold-standard technique for determining equilibrium solubility.[7]

-

System Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, methanol, ethyl acetate, dichloromethane, hexanes) in a sealed vial. Using an excess of the solid ensures that a saturated solution is formed.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[7]

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the saturated solution by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the subsequent analysis.

-

Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Causality Insight: Temperature control is paramount as solubility is highly temperature-dependent.[8] Reaching equilibrium is essential for obtaining a true thermodynamic solubility value, as opposed to a kinetic one. The choice of analytical technique should be specific and sensitive enough to accurately measure the concentration of the analyte in the presence of the solvent.

Chromatographic Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for monitoring the progress of reactions. A well-developed HPLC method can separate the target compound from impurities and starting materials.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

-

HPLC System and Column: A standard HPLC system equipped with a UV detector is used. A reversed-phase C18 column is a good starting point for method development.

-

Mobile Phase: A gradient elution is typically employed for initial method development, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and gradually increasing the percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid). The acidic modifier helps to ensure good peak shape for the boronic acid.

-

Detection: The UV detector is set to a wavelength where the compound has significant absorbance, which can be determined from a UV scan of the compound.

-

Analysis: The sample is injected onto the column, and the resulting chromatogram is analyzed. The purity is typically expressed as the area percentage of the main peak relative to the total area of all peaks.

Causality Insight: Reversed-phase HPLC separates compounds based on their hydrophobicity. The nonpolar stationary phase (C18) retains more hydrophobic compounds longer. By gradually increasing the organic content of the mobile phase, compounds are eluted in order of increasing hydrophobicity. The use of MaxPeak™ Premier columns can be beneficial to minimize secondary interactions between the boronic acid and the metal surfaces of the column, leading to improved peak shape and reproducibility.[9][10]

Caption: Workflow for HPLC Purity Analysis.

Structural Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of this compound. ¹¹B NMR can also provide valuable information about the boron center.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of a deuterated solvent in an NMR tube. The choice of solvent is critical. While CDCl₃ is common, boronic acids can sometimes give broad peaks due to the formation of oligomeric anhydrides (boroxines). Using a protic solvent like deuterated methanol (CD₃OD) or a polar aprotic solvent like DMSO-d₆ can help to break up these oligomers and provide sharper signals.[11]

-

Data Acquisition: The NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used to obtain ¹H and ¹³C spectra.

-

Spectral Interpretation: The chemical shifts, integration values, and coupling patterns in the ¹H spectrum, along with the chemical shifts in the ¹³C spectrum, are analyzed to confirm that they are consistent with the proposed structure of this compound.

Causality Insight: The choice of deuterated solvent can significantly impact the quality of the NMR spectrum. In aprotic solvents, the equilibrium between the boronic acid and its trimeric anhydride, boroxine, can lead to peak broadening. In protic solvents like CD₃OD, the boronic acid can form esters with the solvent, which often gives sharper peaks and simplifies the spectrum.[11] For ¹¹B NMR, quartz NMR tubes are recommended to avoid a broad background signal from borosilicate glass.[12]

Stability and Storage Considerations

Proper storage and handling are crucial for maintaining the integrity of this compound.

-

Dehydration: Like many boronic acids, this compound is susceptible to dehydration, especially upon heating, to form its corresponding trimeric anhydride, a boroxine.[1] This process is reversible in the presence of water. For applications where the free boronic acid is required, it is important to handle the material in a way that minimizes water loss.

-

Hydrolysis of MOM Ether: The methoxymethyl ether protecting group is sensitive to acidic conditions and can be cleaved to reveal the free phenol.[2] Therefore, contact with strong acids should be avoided during storage and handling unless deprotection is intended.

-

General Handling: It is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.[13][14] Storage at low temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) will minimize degradation from moisture and air.

Conclusion

This compound is a promising building block for the synthesis of complex organic molecules. A thorough understanding and experimental determination of its physical properties are not merely academic exercises but are fundamental to its successful application in research and development. The protocols and insights provided in this guide offer a robust framework for the comprehensive characterization of this and other novel boronic acids, thereby enabling more efficient, reproducible, and scalable synthetic endeavors. By grounding our experimental choices in sound scientific principles, we can unlock the full potential of these valuable synthetic intermediates.

References

-

Determination of Melting Point. (n.d.). GCSU. Retrieved from [Link]

-

How To Determine Melting Point Of Organic Compounds? (2024, January 30). Chemistry For Everyone. Retrieved from [Link]

-

Melting Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.). Waters Corporation. Retrieved from [Link]

-

Methoxymethyl ether. (n.d.). In Wikipedia. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. (2015). Journal of Chromatography A. Retrieved from [Link]

-

Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015). Utrecht University. Retrieved from [Link]

-

Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]

-

Solubility Test. (n.d.). AxisPharm. Retrieved from [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. (2013). PMC. Retrieved from [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. (2017). Reddit. Retrieved from [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]

-

Phenylboronic acid. (n.d.). In Wikipedia. Retrieved from [Link]

-

Annex 4: Guidance on biowaiver for solid oral dosage forms. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution. Retrieved from [Link]

-

The influence of ortho-substituents on the properties of phenylboronic acids. (2021). ResearchGate. Retrieved from [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011). American Pharmaceutical Review. Retrieved from [Link]

-

A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. (2021). MDPI. Retrieved from [Link]

-

Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate. Retrieved from [Link]

-

This compound. (n.d.). Chem-Space. Retrieved from [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (2017). PMC. Retrieved from [Link]

-

[2-Cyano-5-(trideuteriomethoxy)phenyl]boronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 3. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 4. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 5. youtube.com [youtube.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. who.int [who.int]

- 8. Solubility Test | AxisPharm [axispharm.com]

- 9. waters.com [waters.com]

- 10. waters.com [waters.com]

- 11. reddit.com [reddit.com]

- 12. par.nsf.gov [par.nsf.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid molecular weight

An In-depth Technical Guide to (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: Properties, Synthesis, and Application in Suzuki-Miyaura Cross-Coupling

Abstract

This compound is a specialized organic reagent that has garnered significant attention in the fields of medicinal chemistry and materials science. As a substituted phenylboronic acid, its primary utility lies in its function as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This guide provides a comprehensive overview of its physicochemical properties, a general synthesis strategy, and a detailed, field-proven protocol for its application in carbon-carbon bond formation, a cornerstone of modern drug discovery. The unique electronic and structural features imparted by the cyano and methoxymethyl (MOM) ether protecting groups offer distinct advantages in complex molecule synthesis, making this reagent a valuable tool for researchers and drug development professionals.

Physicochemical Properties and Structural Analysis

Understanding the fundamental properties of a reagent is critical for its effective use in synthesis. This compound is a white to off-white solid under standard conditions. Its key characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BNO₄ | [1] |

| Molecular Weight | 206.99 g/mol | [1] |

| CAS Number | 1256345-61-5 | [1] |

| Appearance | White to light yellow crystal powder | [2] |

| Solubility | Soluble in most polar organic solvents (e.g., Ether, Methanol); poorly soluble in nonpolar solvents like hexanes. | [3] |

| SMILES String | COCOC1=C(C=C(C=C1)C#N)B(O)O | [4] |

The structure features a boronic acid moiety, which is a mild Lewis acid, making the compound generally stable and easier to handle compared to more reactive organometallics.[3] The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl, which can be removed under acidic conditions post-coupling if required. The electron-withdrawing cyano group at the 5-position influences the electronic properties of the phenyl ring and its reactivity in cross-coupling reactions.

Caption: 2D structure of this compound.

Synthesis Pathway Overview

Boronic acids are versatile building blocks in organic synthesis.[5] A common and effective method for synthesizing aryl boronic acids involves the reaction of an organolithium or Grignard reagent with a trialkyl borate ester, followed by acidic hydrolysis.[3][5] This approach offers a reliable route to compounds like this compound from the corresponding aryl bromide.

The causality behind this experimental choice is rooted in the high reactivity of organometallic intermediates. The aryl bromide is first converted to a highly nucleophilic aryl lithium species via lithium-halogen exchange at low temperatures (-78 °C) to prevent side reactions. This powerful nucleophile then attacks the electrophilic boron atom of trimethyl borate. The subsequent hydrolysis step in an acidic medium protonates the oxygen atoms to yield the final boronic acid product.

Caption: General workflow for the synthesis of the target boronic acid.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between an organoboron compound (the boronic acid) and an organic halide or triflate.[6] Its significance in drug discovery and development cannot be overstated, as it provides a robust and versatile method for constructing complex molecular scaffolds, particularly biaryl structures, which are prevalent in pharmaceuticals.[7][8]

Mechanism of Action

The reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[6][9] The cycle consists of three primary steps:

-

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (e.g., an aryl bromide), forming a square-planar Pd(II) complex.[6][10] This is often the rate-limiting step.

-

Transmetalation : A base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the 5-cyano-2-(methoxymethoxy)phenyl moiety) to the Pd(II) complex, displacing the halide.[9][10] This is a crucial step where the new carbon framework is assembled on the palladium center.

-

Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the final product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[6][10]

This catalytic nature means that only a small amount of the (often expensive) palladium catalyst is required.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A Self-Validating System

This section provides a detailed methodology for a typical Suzuki-Miyaura coupling reaction using this compound. The protocol is designed to be self-validating by including checkpoints and expected observations.

Objective: To couple this compound with 4-bromoanisole to synthesize 4'-methoxy-4-cyano-2-(methoxymethoxy)biphenyl.

Materials:

-

This compound (1.1 equiv.)

-

4-Bromoanisole (1.0 equiv.)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equiv., 2 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

-

1,4-Dioxane, anhydrous

-

Water, degassed

-

Round-bottom flask or pressure vessel

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Argon or Nitrogen)

-

Heating mantle with temperature control

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask or pressure vessel equipped with a magnetic stir bar, add 4-bromoanisole (1.0 equiv.), this compound (1.1 equiv.), and potassium carbonate (2.5 equiv.).

-

Causality Insight: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide. The base is crucial for the transmetalation step.[10]

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from oxidizing and deactivating the Pd(0) catalyst.[9]

-

Trustworthiness Check: Maintaining an inert atmosphere throughout the catalyst addition and reaction is paramount for reproducibility and high yields.

-

-

Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water via syringe. A typical solvent ratio is 4:1 dioxane:water.

-

Causality Insight: The mixed solvent system is effective at dissolving both the organic reagents and the inorganic base. Water can also play a beneficial role in the catalytic cycle.[9]

-

-

Catalyst Addition: To the stirring suspension, add the palladium catalyst, Pd(dppf)Cl₂ (0.02 equiv.).

-

Expertise Note: The dppf ligand is a robust choice that provides good stability and activity for a wide range of substrates. The catalyst is added last to minimize premature decomposition.

-

-

Reaction Execution: Securely seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Trustworthiness Check: The reaction mixture will typically turn from a light suspension to a darker, often black, color, indicating the formation of active Pd(0) species.

-

-

Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate and water. c. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. The crude product can then be purified by column chromatography on silica gel to yield the pure biaryl product.

Conclusion: A Key Enabler in Modern Synthesis

This compound is more than just a chemical with a specific molecular weight; it is a sophisticated building block that empowers chemists to construct complex molecular architectures with high precision. Its utility in the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation, places it at the forefront of synthetic organic chemistry.[9] For researchers in drug discovery, the ability to reliably form C-C bonds is fundamental, and reagents like this provide a stable, effective, and versatile solution.[5][11] The continued exploration of boronic acids and their derivatives promises to further advance the synthesis of novel therapeutics and functional materials.[8][12]

References

- Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL

- Title: Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Title: Suzuki-Miyaura Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL

- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles Source: Stephen L Buchwald URL

- Title: Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters Source: The Journal of Organic Chemistry - ACS Publications URL

- Title: 5-Cyano-2-(trifluoromethoxy)

- Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL

- Title: 1256345-61-5|(5-Cyano-2-(methoxymethoxy)phenyl)

- Title: 5-Cyano-2-(methoxymethoxy)

- Title: Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC Source: PubMed Central URL

- Title: [2-Cyano-5-(trideuteriomethoxy)

- Title: Phenylboronic acid | 98-80-6 Source: ChemicalBook URL

- Title: Design and discovery of boronic acid drugs Source: PubMed URL

- Title: Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells Source: PMC - NIH URL

- Title: 2-Methoxyphenylboronic acid | C7H9BO3 | CID 2733958 Source: PubChem URL

- Title: Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective Source: PMC - PubMed Central URL

- Title: 2-(METHOXYMETHOXY)

- Title: Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy Source: PMC - NIH URL

Sources

- 1. 5-Cyano-2-(methoxymethoxy)phenylboronic acid | CymitQuimica [cymitquimica.com]

- 2. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 3. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 4. 1256345-61-5|this compound|BLD Pharm [bldpharm.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. youtube.com [youtube.com]

- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovering simple phenylboronic acid and benzoxaborole derivatives for experimental oncology – phase cycle-specific inducers of apoptosis in A2780 ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid in Organic Solvents

Introduction